molecular formula C10H10BNO2 B11905943 (5-Aminonaphthalen-1-yl)boronic acid CAS No. 882527-38-0

(5-Aminonaphthalen-1-yl)boronic acid

Cat. No.: B11905943
CAS No.: 882527-38-0
M. Wt: 187.00 g/mol
InChI Key: UUUJTFIJGLQUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Aminonaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen and a hydroxyl group The structure of this compound includes a naphthalene ring substituted with an amino group at the 5-position and a boronic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated naphthalene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale synthesis.

Industrial Production Methods: Industrial production of (5-Aminonaphthalen-1-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (5-Aminonaphthalen-1-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in coupling reactions.

Major Products Formed: The major products formed from these reactions include boronic esters, substituted naphthalenes, and various amine derivatives.

Mechanism of Action

The mechanism of action of (5-Aminonaphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors. The boronic acid group can interact with hydroxyl groups on biomolecules, leading to the formation of stable complexes that can modulate biological activity .

Comparison with Similar Compounds

Uniqueness: (5-Aminonaphthalen-1-yl)boronic acid is unique due to the specific positioning of the amino and boronic acid groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring selective binding and reactivity.

Properties

CAS No.

882527-38-0

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(5-aminonaphthalen-1-yl)boronic acid

InChI

InChI=1S/C10H10BNO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,13-14H,12H2

InChI Key

UUUJTFIJGLQUDP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=C(C2=CC=C1)N)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.